molecular formula C7H11FO B022314 3-Fluoro-4-methylhex-5-en-2-one CAS No. 102283-45-4

3-Fluoro-4-methylhex-5-en-2-one

Cat. No.: B022314
CAS No.: 102283-45-4
M. Wt: 130.16 g/mol
InChI Key: LZKMXZLQIDECTE-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylhex-5-en-2-one is a fluorinated organic building block of interest in advanced chemical synthesis and materials science research. Its structure incorporates a ketone group, a fluoro substituent, and an alkene, making it a potential multifunctional intermediate for constructing more complex molecules. Researchers may explore its use in developing novel compounds for various fields. The presence of the fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in materials science and the development of bioactive molecules . The alkene functionality provides a handle for further chemical transformations, such as cycloadditions or polymerizations, enabling the creation of specialized polymers or frameworks with tailored properties . This compound is intended for use by qualified laboratory and research professionals only. It is not for human or veterinary use.

Properties

CAS No.

102283-45-4

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

3-fluoro-4-methylhex-5-en-2-one

InChI

InChI=1S/C7H11FO/c1-4-5(2)7(8)6(3)9/h4-5,7H,1H2,2-3H3

InChI Key

LZKMXZLQIDECTE-UHFFFAOYSA-N

SMILES

CC(C=C)C(C(=O)C)F

Canonical SMILES

CC(C=C)C(C(=O)C)F

Synonyms

5-Hexen-2-one, 3-fluoro-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(1) 5-Methylhex-5-en-2-one (CAS 3240-09-3)

  • The C5 methyl group may sterically hinder the double bond (C5–C6), reducing conjugation with the ketone compared to 3-Fluoro-4-methylhex-5-en-2-one .

(2) 5-(3-Fluorophenyl)-2-((3-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one (CAS 1956376-36-5)

  • Structure: Contains two aromatic fluorine atoms and an oxazinone ring instead of a linear enone.
  • Key Differences: Aromatic fluorine atoms exert resonance effects, unlike the aliphatic fluorine in the target compound. The oxazinone ring introduces rigidity and hydrogen-bonding capacity (via the hydroxyl group), altering solubility and reactivity .

(3) (E)-6-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-4-hydroxyhex-5-en-2-one

  • Structure : Features a fluorophenyl-substituted indole moiety and a hydroxyl group at C4.
  • Key Differences: The bulky indole group increases steric hindrance, limiting accessibility to the enone system.

(4) 3-ETHYL-5-(((4-FLUOROPHENYL)AMINO)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

  • Structure: A thiazolidinone derivative with a fluorine on the phenylamino group.
  • Key Differences: The thione (C=S) group increases electrophilicity at C2, contrasting with the ketone (C=O) in the target. The aromatic fluorine’s electronic effects are localized to the phenyl ring, whereas aliphatic fluorine in the target directly modulates enone reactivity .

Physicochemical and Reactivity Comparisons

Compound Backbone Fluorine Position Key Functional Groups Notable Properties/Reactivity
This compound Hex-5-en-2-one C3 (aliphatic) Ketone, alkene High electrophilicity at C2 due to fluorine; conjugation enhanced by C4 methyl
5-Methylhex-5-en-2-one Hex-5-en-2-one None Ketone, alkene Reduced electrophilicity; steric hindrance at C5–C6 alkene
5-(3-Fluorophenyl)-...oxazin-6-one Oxazinone C3 (aromatic) Oxazinone, ethynyl, hydroxyl Aromatic fluorine stabilizes ring; hydroxyl enables H-bonding
(E)-6-(3-(4-Fluorophenyl)...2-one Hex-5-en-2-one C4 (aromatic) Ketone, indole, hydroxyl Bulky indole limits enone reactivity; aromatic fluorine impacts indole electronics

Q & A

Basic: What synthetic methodologies are recommended for 3-Fluoro-4-methylhex-5-en-2-one, and how can regioselectivity challenges be addressed?

Answer:
Synthesis typically involves fluorination at the 3-position and formation of the α,β-unsaturated ketone. Key steps include:

  • Fluorination strategies : Electrophilic fluorination using Selectfluor® or nucleophilic substitution (e.g., KF in polar aprotic solvents) .
  • Regioselectivity control : Protecting the enone system during fluorination to avoid side reactions (e.g., silyl ether protection of the ketone) .
  • Characterization : Confirm regiochemistry via 19F^{19}\text{F} NMR (distinct shifts for fluorine at C3 vs. other positions) and GC-MS for purity .

Advanced: How can discrepancies in reported 13C^{13}\text{C}13C NMR chemical shifts for this compound be resolved?

Answer:
Discrepancies may arise from solvent effects, concentration, or referencing standards. To address this:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl3_3) and internal references (TMS).
  • Cross-validate : Compare with computational predictions (DFT-based NMR shift calculations) .
  • Replicate studies : Publish raw data and experimental parameters (e.g., temperature, pH) to enable meta-analysis .

Basic: Which spectroscopic techniques are critical for characterizing structural isomers of this compound?

Answer:

  • 1H^{1}\text{H} NMR : Coupling constants (JH-FJ_{\text{H-F}}) differentiate fluorine proximity to protons.
  • IR spectroscopy : Confirm ketone (C=O stretch at ~1700 cm1^{-1}) and alkene (C=C at ~1600 cm1^{-1}) .
  • GC-MS : Identify molecular ion peaks and fragmentation patterns to distinguish isomers .

Advanced: How can the compound’s stability under varying pH and temperature be systematically evaluated?

Answer:

  • Accelerated stability studies : Incubate at pH 2–12 and 25–60°C, monitoring degradation via HPLC .
  • Kinetic analysis : Plot degradation rates to calculate activation energy (EaE_a) and shelf-life .
  • Identify degradation products : Use LC-HRMS to detect hydrolyzed or oxidized byproducts (e.g., epoxide formation at the alkene) .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic additions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the enone) .
  • Molecular docking : Simulate interactions with nucleophiles (e.g., thiols) to predict regioselectivity .
  • Solvent modeling : Use COSMO-RS to assess solvent effects on transition states .

Basic: How can the geometry (E/Z) of the 5-en-2-one double bond be confirmed?

Answer:

  • NOESY NMR : Detect spatial proximity between C4-methyl and C5-H protons for Z-isomer identification .
  • Coupling constants : JH5-H6>12J_{\text{H5-H6}} > 12 Hz indicates trans (E) configuration .

Advanced: What strategies resolve enantiomers formed during asymmetric synthesis?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
  • Derivatization : Convert to diastereomers via reaction with chiral amines (e.g., (R)-α-methylbenzylamine) for separation .
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation .

Advanced: How should conflicting bioactivity data across in vitro assays be analyzed?

Answer:

  • Assay standardization : Control variables (cell line viability, serum concentration) to minimize variability .
  • Dose-response curves : Compare EC50_{50} values across models to identify outliers .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Basic: What impurities commonly arise during synthesis, and how are they mitigated?

Answer:

  • Common impurities :

    Impurity Source Mitigation
    4-Methylhex-5-en-2-oneIncomplete fluorinationOptimize fluorination time
    3-Fluoro-4-methylhexan-2-oneOver-reduction of enoneUse milder reducing agents
  • Purification : Silica gel chromatography (hexane:EtOAc gradient) .

Advanced: How does fluorine’s electronegativity influence the compound’s reactivity in Michael additions?

Answer:

  • Electronic effects : Fluorine withdraws electron density, increasing the α,β-unsaturated ketone’s electrophilicity.
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylhex-5-en-2-one) using stopped-flow techniques .
  • Theoretical modeling : Calculate LUMO energy to quantify electrophilicity enhancement .

Tables for Methodological Reference

Table 1: Key Analytical Techniques for Structural Confirmation

Technique Parameter Analyzed Example Data
19F^{19}\text{F} NMRFluorine chemical shiftδ = -120 to -130 ppm (C3-F)
IR SpectroscopyC=O stretch1715 cm1^{-1} (ketone)
GC-MSMolecular ion peakm/z = 144 [M+^+]

Table 2: Strategies to Address Data Contradictions

Issue Method Reference
NMR shift variabilityStandardize solvent and temperature
Bioactivity discrepanciesValidate with orthogonal assays
Degradation pathway conflictsLC-HRMS for byproduct identification

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